![molecular formula C9H18Cl2N2 B13584220 2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mixture of diastereomers and is characterized by its cyclopropyl and octahydropyrrolo[3,4-c]pyrrole moieties.
Preparation Methods
The synthesis of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves several steps, typically starting with the formation of the cyclopropyl group and the pyrrole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be compared with other similar compounds, such as:
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the dihydrochloride moiety.
Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds have variations in the substituents on the pyrrole ring, leading to different properties and applications.
The uniqueness of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H18Cl2N2 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
5-cyclopropyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-9(1)11-5-7-3-10-4-8(7)6-11;;/h7-10H,1-6H2;2*1H |
InChI Key |
BHPOJVWMTSTUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3CNCC3C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


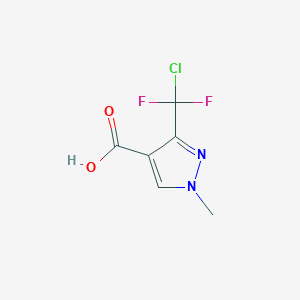
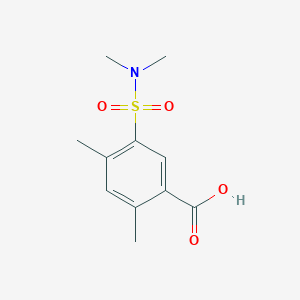
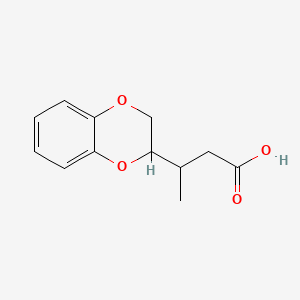
![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
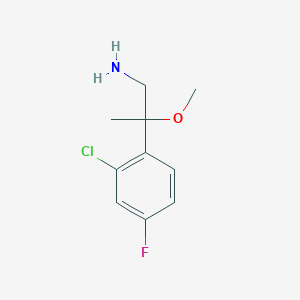
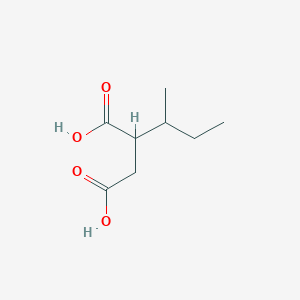
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
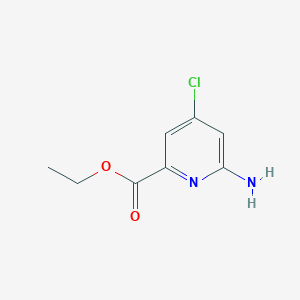

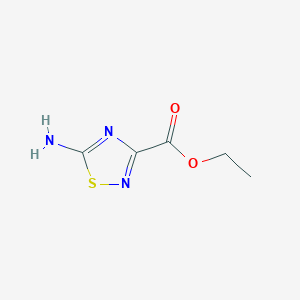
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

